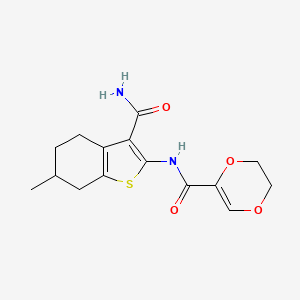

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

Historical Development and Research Context

The exploration of benzothiophene-dioxine hybrids arises from decades of research into sulfur- and oxygen-containing heterocycles. Benzothiophene, first isolated from petroleum derivatives in the early 20th century, gained prominence due to its structural resemblance to biogenic amines and its role in bioactive molecules like raloxifene and zileuton. Parallel developments in dioxine chemistry, particularly studies on 1,4-dioxin’s electronic properties, revealed its potential as a modular building block for drug design.

Early synthetic strategies for benzothiophene derivatives focused on cyclization reactions, such as the gold-catalyzed formation of 2,3-disubstituted benzothiophenes. The integration of dioxine motifs emerged later, driven by the need to enhance solubility and metabolic stability in lead compounds. For example, Landvatter’s 1996 work demonstrated the recyclization of benzothiophene via ozonolysis and alkylation to introduce isotopic labels, a method that inspired contemporary hybrid syntheses. Recent advances, such as the palladium-catalyzed carbonylation of halogenated precursors, have further streamlined the construction of complex benzothiophene-dioxine architectures.

Significance in Heterocyclic Chemistry

Benzothiophene-dioxine hybrids occupy a unique niche in heterocyclic chemistry due to their synergistic electronic and steric properties. The benzothiophene core contributes aromatic stability and π-π stacking capabilities, while the 1,4-dioxine ring introduces electron-rich oxygen atoms that modulate dipole moments and hydrogen-bonding potential. This combination enhances molecular recognition in biological systems, making such hybrids valuable for probing protein-ligand interactions.

The synthetic flexibility of these hybrids is exemplified by methods such as the cyclocarbonylation of 2-bromobenzene derivatives, which enables precise control over substitution patterns. Key structural features include:

These attributes underscore the hybrid’s utility in addressing challenges like multidrug resistance in pathogens, as seen in benzo[b]thiophene-isatin conjugates targeting Mycobacterium tuberculosis.

Positioning within Medicinal Chemistry Research

In medicinal chemistry, benzothiophene-dioxine hybrids are investigated for their dual pharmacophoric potential. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, with documented activities against cancer, inflammation, and infectious diseases. For instance, derivatives bearing carboxamide groups exhibit enhanced binding affinity to kinase targets due to their ability to form hydrogen bonds with catalytic residues.

The incorporation of a 5,6-dihydro-1,4-dioxine moiety further diversifies the compound’s interactions. This motif’s ether linkages and puckered conformation may mimic natural substrates, enabling inhibition of enzymes like dihydrofolate reductase or cytochrome P450 isoforms. Current research focuses on optimizing the hybrid’s substituents—such as the 3-carbamoyl and 6-methyl groups—to balance potency and pharmacokinetic properties. For example, the methyl group at position 6 likely reduces steric hindrance in the tetrahydrobenzothiophene ring, promoting membrane permeability.

Properties

IUPAC Name |

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-8-2-3-9-11(6-8)22-15(12(9)13(16)18)17-14(19)10-7-20-4-5-21-10/h7-8H,2-6H2,1H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZPXLRJSGCMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327699 | |

| Record name | N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57269011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

864938-64-7 | |

| Record name | N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves multiple steps, including the formation of the benzothiophene ring and the subsequent attachment of the dioxine ring. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

Biology: It may have potential as a biochemical probe or as a starting point for developing new bioactive compounds.

Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It could be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism by which N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Implications of Substituent Variations

Carbamoyl vs. This difference may improve solubility and target affinity in polar environments, such as enzyme active sites .

Methyl vs. Ethyl Substituent (Position 6):

The ethyl group in ’s compound increases hydrophobicity and steric bulk compared to the methyl group in the target compound. This could alter metabolic stability or membrane permeability, though specific data are unavailable .

Dihydrodioxine vs. The oxazole-carboxamide in introduces a nitrogen-rich heterocycle, which may enhance π-stacking interactions or metal coordination .

Crystallographic and Computational Analysis

Structural determination of these compounds likely employs crystallographic tools such as SHELX and OLEX2 , as referenced in and . For example:

Biological Activity

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

The compound's molecular formula is C19H20N2O3S, with a molecular weight of approximately 360.44 g/mol. Its structure includes a benzothiophene moiety and a dioxine ring, which are significant in influencing its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities such as enzyme inhibition and cytotoxicity against cancer cell lines. The specific mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific enzyme targets based on its structural features.

Enzyme Inhibition

Several studies have evaluated the enzyme inhibitory properties of related compounds. For instance:

- Acetylcholinesterase (AChE) Inhibition : Compounds structurally similar to this compound have shown varying degrees of AChE inhibition. In one study, derivatives exhibited IC50 values ranging from low to moderately high inhibition against AChE derived from different sources .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential anti-cancer properties of this compound:

| Compound | Cell Line Tested | IC50 (µM) | Activity Classification |

|---|---|---|---|

| A | MCF-7 (Breast) | <10 | Highly Active |

| B | HeLa (Cervical) | 15 | Moderately Active |

| C | A549 (Lung) | >20 | Inactive |

In studies involving various human cancer cell lines, similar compounds demonstrated significant cytotoxic activity with IC50 values indicating their effectiveness in inhibiting cell proliferation .

Case Study 1: Antitumor Activity

In a study focusing on the synthesis and evaluation of derivatives similar to this compound, several compounds were tested against multiple cancer cell lines. The results indicated that some derivatives exhibited promising antitumor activity with IC50 values less than 10 µM .

Case Study 2: Selectivity in Enzyme Inhibition

Another study investigated the selectivity of related compounds for different enzymes. It was found that certain derivatives selectively inhibited butyrylcholinesterase (BChE) without significant cytotoxic effects on normal fibroblast cells up to concentrations of 30 µM . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Q & A

Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

The compound’s synthesis typically involves multi-step organic reactions, such as cyclocondensation of tetrahydrobenzothiophene precursors followed by carboxamide coupling. Key steps include:

- Cyclization of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives using LiH or Na₂CO₃ as bases (common in carboxamide synthesis) .

- Amidation with 5,6-dihydro-1,4-dioxine-2-carboxylic acid derivatives, often employing coupling agents like HATU in DMF . Reproducibility hinges on controlling reaction parameters (temperature, solvent purity) and intermediate characterization via ¹H NMR and LC-MS .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

- Structural Confirmation : High-resolution ¹H/¹³C NMR (e.g., resolving methyl group splitting in the tetrahydrobenzothiophene ring) and FT-IR (for carbamoyl C=O stretching ~1680 cm⁻¹) .

- Purity : Reverse-phase HPLC with UV detection (≥95% purity threshold for pharmacological studies) and TLC for rapid screening .

Q. How does the compound’s solubility and stability vary under experimental conditions (e.g., aqueous vs. organic solvents)?

- Solubility: Poor in water but soluble in polar aprotic solvents (DMF, DMSO). Stability tests should include pH-dependent degradation studies (e.g., 24-hour incubation at pH 2–9) and thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. What strategies can optimize reaction yield and purity in large-scale synthesis?

- Design of Experiments (DOE) : Systematic variation of catalyst loading (e.g., piperidine in cyclocondensation) and solvent ratios to identify optimal conditions .

- Process Simulation : Computational tools (e.g., Aspen Plus) model mass transfer limitations in heterogeneous reactions, improving scalability .

- Purification : Multi-step column chromatography or recrystallization from ethanol/water mixtures to remove byproducts like unreacted amines .

Q. How can contradictory biological activity data across studies be systematically addressed?

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability via LC-MS .

- Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., replacing the 6-methyl group with ethyl) to isolate pharmacophore contributions .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), focusing on hydrogen bonding with the carbamoyl group .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS, identifying critical residues for mutagenesis validation .

Q. How can the compound’s theoretical framework (e.g., enzyme inhibition hypothesis) be rigorously tested?

- Mechanistic Studies : Employ stopped-flow kinetics to measure inhibition constants (Kᵢ) and competitive vs. non-competitive binding modes .

- Theoretical Alignment : Link results to existing models (e.g., Michaelis-Menten kinetics for enzyme targets) and revise hypotheses using Bayesian statistical analysis .

Q. What methodologies validate the compound’s stability in long-term storage for pharmacological assays?

- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and humid conditions (40°C/75% RH for 4 weeks), monitoring degradation via HPLC .

- Cryopreservation : Assess solubility retention in DMSO stocks after freeze-thaw cycles using dynamic light scattering (DLS) .

Methodological Resources

- Synthetic Protocols : Refer to J. Med. Chem.-style procedures for analogous tetrahydrobenzothiophene carboxamides .

- Data Analysis : Utilize Prism for dose-response curve fitting and PyMol for 3D interaction visualization .

- Theoretical Frameworks : Align with the "lock-and-key" enzyme model or allosteric modulation theories when designing inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.